molecular formula C22H31N3O2 B5611278 8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

Cat. No. B5611278
M. Wt: 369.5 g/mol
InChI Key: OFBVOZNBGYJFJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives often involves multi-component reactions, including the use of barbituric acid or its derivatives in combination with other reactants under specific conditions. For instance, Ahmed et al. (2012) reported the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones and barbituric acids without using any catalyst, showcasing a method potentially relevant to synthesizing the compound (Ahmed et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[5.5]undecane derivatives, including X-ray crystallography and NMR studies, provides insights into their three-dimensional conformation. For example, Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives, where the structural elucidation was mainly conducted via NMR and X-ray crystallographic techniques, highlighting the cyclohexanone unit's preference for a chair conformation over a twisted one (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including redox processes, which are critical for understanding their chemical properties and potential applications. Abou-Elenien et al. (1991) investigated the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media, revealing the main products of electrolytic oxidation and reduction, which shed light on the compound's reactivity and stability under different conditions (Abou-Elenien et al., 1991).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are essential for the practical handling and application of chemical compounds. While specific data for 8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide might not be directly available, studies on similar compounds provide a basis for inferring these properties. The crystalline structure and solubility behavior can be inferred from detailed molecular structure analyses and solubility studies in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, are crucial for the application of diazaspiro[5.5]undecane derivatives in chemical synthesis and pharmaceutical research. The study by Kuroyan et al. (1983) on the synthesis and properties of 9-thia-1,4-diazaspiro[5.5]undecanes provides insights into the alkylation reactions and stability of these compounds, which can be applied to understand the chemical properties of the compound (Kuroyan et al., 1983).

properties

IUPAC Name

2-(cyclopropylmethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-17-3-5-18(6-4-17)13-23-21(27)24-12-2-10-22(15-24)11-9-20(26)25(16-22)14-19-7-8-19/h3-6,19H,2,7-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBVOZNBGYJFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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